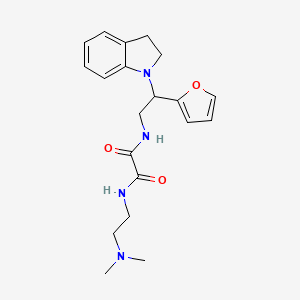
N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIF-1, is a chemical compound that has been attracting attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Receptor Agonist Properties
Compounds structurally related to N1-(2-(dimethylamino)ethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been studied for their receptor agonist properties, particularly towards 5-HT1D receptors. For instance, derivatives of indolyethylamines demonstrated agonist activity at 5-HT1D receptors, indicating potential applications in the study of serotonin receptors and their roles in neurological processes (Barf et al., 1996).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using structurally related indoles, which serves as a foundation for the development of new chemical entities with potential therapeutic applications. For example, derivatives of N,N-Dimethyltryptamine were synthesized through a series of reactions, showcasing the utility of similar compounds in synthetic organic chemistry (Li De-chen, 2002).
Allosteric Modulation of Receptors
Another application involves the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid receptor 1 (CB1). Modifications to structural analogs have shown significant impact on binding affinity and cooperativity, indicating the importance of such compounds in the study of receptor modulation and drug design (Khurana et al., 2014).
Chemical Functionalization Techniques
The compound and its relatives are also explored in chemical functionalization techniques, such as Vilsmeier formylation and glyoxylation reactions, applicable to a wide range of nucleophilic aromatic substrates. This highlights their role in the synthesis of aldehydes and related functionalities, contributing to the broader field of organic synthesis (Downie et al., 1993).
Development of Antibacterial and Antifungal Agents
Structurally related compounds have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities. This suggests the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Akhaja & Raval, 2012).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMBDVMAAAQHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)
![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)
![5-Tert-butyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2399231.png)
![Methyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2399232.png)
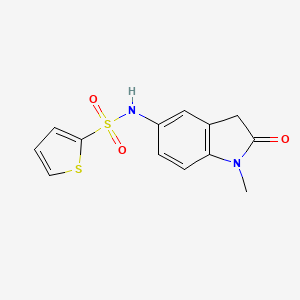
![N-(cyanomethyl)-2-{[(oxan-2-yl)methyl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B2399234.png)
![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)
![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)
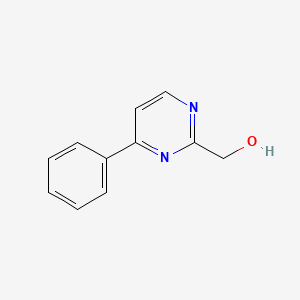


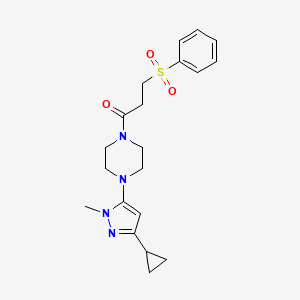
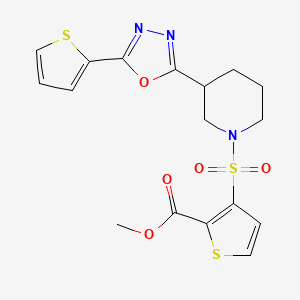
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)